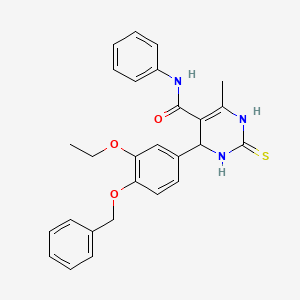

4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a benzyloxy-ethoxy-phenyl group at position 4, a methyl group at position 6, a thioxo moiety at position 2, and an N-phenylcarboxamide group at position 3. This compound belongs to the Biginelli-type dihydropyrimidinone (DHPM) family, which is widely studied for diverse pharmacological activities, including antimicrobial, anticancer, and calcium channel-blocking properties . Its structural complexity arises from the combination of electron-donating (ethoxy, benzyloxy) and electron-withdrawing (thioxo) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-3-32-23-16-20(14-15-22(23)33-17-19-10-6-4-7-11-19)25-24(18(2)28-27(34)30-25)26(31)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,31)(H2,28,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLFMUSTWZIBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(Benzyloxy)-3-ethoxyphenyl precursor

Reaction: : Benzylation of 4-hydroxy-3-ethoxybenzaldehyde with benzyl chloride.

Conditions: : Carried out in the presence of a base like potassium carbonate in an organic solvent such as acetone.

Formation of the thioxotetrahydropyrimidine core

Reaction: : Condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with ethyl acetoacetate, thiourea, and methylamine.

Conditions: : The reaction is typically performed under reflux conditions in ethanol.

Formation of the final product

Reaction: : Acylation of the thioxotetrahydropyrimidine intermediate with N-phenylcarbamoyl chloride.

Conditions: : Conducted in the presence of an organic base like triethylamine at low temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This includes the use of high-throughput reactors and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidation of this compound can be carried out using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

Reduction: : Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups present in the compound, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation Products: : Various carboxylic acids and ketones.

Reduction Products: : Alcohols and amines.

Substitution Products: : Alkylated or aminated derivatives.

Scientific Research Applications

The unique structural characteristics of 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a versatile compound in several fields:

Chemistry: : As a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology: : Potential use in studying enzyme interactions due to its ability to act as an enzyme inhibitor.

Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry: : Applications in materials science for developing new polymers and coatings due to its stable and robust structure.

Mechanism of Action

This compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance its binding affinity, while the thioxotetrahydropyrimidine core can interact with active sites, inhibiting enzymatic activity. The compound may also modulate biological pathways by affecting signaling mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related tetrahydropyrimidine derivatives, focusing on synthesis, substituent effects, and biological activities.

Structural Analogues with Varied Aromatic Substituents

Key Observations :

- Substituent Position 4: The benzyloxy-ethoxy-phenyl group in the target compound enhances steric bulk and lipophilicity compared to simpler aryl groups (e.g., fluorophenyl in or chloroquinolinyl in ). This may reduce solubility but improve membrane permeability .

- Thioxo vs.

- N-Phenylcarboxamide : This group is conserved in multiple analogues (e.g., ) and is critical for π-π stacking interactions in receptor binding .

Spectroscopic and Physicochemical Data

- ¹H NMR : The target compound’s aromatic protons (benzyloxy-ethoxyphenyl and N-phenyl) resonate at δ 7.2–8.2 ppm, consistent with analogues like compound 7b (δ 7.29–8.21 ppm) .

- IR Spectroscopy : A strong C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) align with other DHPM carboxamides .

- Solubility : Ethoxy and benzyloxy groups likely render the compound more lipophilic than carboxylate esters (e.g., ethyl derivatives in ), which exhibit higher aqueous solubility due to ester hydrolysis .

Biological Activity

The compound 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an anticancer agent and its effects on various biological systems.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 354.42 g/mol

- CAS Number : 146631-00-7

This compound features a thioxo group, which is significant for its biological activity, particularly in interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds with a tetrahydropyrimidine core exhibit a range of biological activities, including:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes related to cancer progression.

Antitumor Activity

A series of studies have evaluated the anticancer potential of similar tetrahydropyrimidine derivatives:

-

Mechanism of Action :

- The compound's thioxo group is hypothesized to interact with thiol groups in proteins, potentially disrupting cellular pathways involved in tumor growth.

- It may induce apoptosis in cancer cells by activating caspase pathways.

-

In Vitro Studies :

- In laboratory settings, the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency.

-

Case Study :

- A study involving the administration of this compound to mice bearing xenograft tumors showed a reduction in tumor size compared to control groups. This suggests effective bioavailability and therapeutic potential in vivo.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Spectrum of Activity :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Exhibits antifungal activity against Candida albicans.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of ethoxy group | Enhances solubility and bioavailability |

| Variation in phenyl substitution | Alters binding affinity to target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.